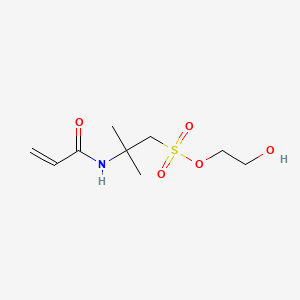
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is a chemical compound with the molecular formula C9H17NO5S. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate typically involves the reaction of 2-methyl-2-((1-oxoallyl)amino)propanesulphonic acid with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulphonate esters.
科学的研究の応用
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
作用機序
The mechanism of action of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, stabilizing their structure and enhancing their activity .
類似化合物との比較
Similar Compounds
- 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propane-1-sulfonate
- Sodium 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
Uniqueness
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
生物活性
2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate, often referred to as a sulfonic acid derivative, has garnered attention in various biomedical applications due to its unique structural properties and potential biological activities. This compound is primarily studied for its role in organ preservation, cellular protection, and as a potential therapeutic agent against ischemia/reperfusion injury.
- Chemical Formula : C₈H₁₉N₁O₅S
- Molecular Weight : 209.24 g/mol
- CAS Number : 6976-37-0
Organ Preservation
Recent studies have highlighted the effectiveness of solutions containing this compound in preserving liver grafts during transplantation. In a comparative study involving rat models, this compound was part of a hypothermic machine perfusion (HMP) solution that demonstrated superior outcomes in preventing ischemia/reperfusion injury compared to traditional preservation solutions like histidine tryptophan ketoglutarate (HTK). Key findings included:
- Improved Hemodynamic Efficiency : Livers preserved with the HMP solution exhibited better hemodynamic responses post-rewarming.
- Higher Oxygen Consumption : The oxygen consumption rate was significantly elevated in the HMP group, indicating enhanced metabolic activity.
- Cellular Integrity : Histological assessments showed less damage and higher viability in the HMP-preserved livers .
Cellular Protection
The compound has also been investigated for its protective effects on cells under stress conditions. In vitro studies have indicated that it can mitigate oxidative stress and reduce apoptosis in various cell types. This is particularly relevant for conditions such as respiratory acidosis where cellular integrity is compromised.
Case Studies
- Liver Preservation Study :
- Oxidative Stress Mitigation :
Data Table
| Biological Activity | BGP-HMP Solution | HTK Solution | Control Group |
|---|---|---|---|
| Oxygen Consumption Rate | Higher | Lower | - |
| Histological Damage | Minimal | Significant | None |
| Apoptosis Rate | Lower | Higher | None |
| Functional Recovery | Enhanced | Impaired | Optimal |
特性
CAS番号 |
63314-81-8 |
|---|---|
分子式 |
C9H17NO5S |
分子量 |
251.30 g/mol |
IUPAC名 |
2-hydroxyethyl 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C9H17NO5S/c1-4-8(12)10-9(2,3)7-16(13,14)15-6-5-11/h4,11H,1,5-7H2,2-3H3,(H,10,12) |
InChIキー |
QFRFTEYGNDTAHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CS(=O)(=O)OCCO)NC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















